4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid
Description
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid is a substituted butyric acid derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at positions 4 and 3. The oxo group at the fourth carbon of the butyric acid chain contributes to its reactivity, particularly in condensation and cyclization reactions. For example, compounds like 5-(2-Chloro-4,5-difluorophenyl)-5-oxopentanoic acid (CAS 951891-46-6) share similar halogenated aromatic moieties but differ in chain length, influencing solubility and metabolic stability .
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O3/c11-6-4-8(13)7(12)3-5(6)9(14)1-2-10(15)16/h3-4H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYDAZSXKZCZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of reagents such as thionyl chloride, fluorinating agents, and oxidizing agents like sodium hypochlorite .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Key Compounds for Comparison :
4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid (CAS 5101-00-8): Substituted with three methoxy groups (electron-donating), increasing lipophilicity and altering acidity (pKa ~4.44) compared to halogenated analogs .
2-Methyl-4-chlorophenoxy-butyric acid (CAS 94-82-6): Contains a phenoxy linkage and methyl group, commonly used in agrochemicals (e.g., herbicides) due to its auxin-like activity .
Substituent Effects :
- Electron-Withdrawing vs. Donating Groups : The Cl and F substituents in the target compound increase the electrophilicity of the oxo group, favoring nucleophilic attacks (e.g., in cyclization reactions). In contrast, methoxy or acetamido groups reduce reactivity but enhance solubility .
Physicochemical Properties
Notes:
- The target compound’s acidity is expected to be higher than methoxy-substituted analogs due to electron-withdrawing halogens.
- Longer-chain homologs (e.g., pentanoic acid derivatives) may exhibit lower melting points due to reduced crystallinity .
Biological Activity
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid, a compound characterized by a chlorinated and difluorinated phenyl ring linked to a butyric acid moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Characteristics
- Molecular Formula : C10H8ClF2O3
- CAS Number : 951891-43-3
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in different conditions .
1. Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting kynurenine-3-hydroxylase (KYN-3-OHase), which is involved in the metabolic pathway of kynurenine. This pathway is crucial in various neurodegenerative diseases such as Alzheimer's and Huntington's disease .
2. Therapeutic Potential
Research indicates that derivatives of this compound may be effective in treating neurodegenerative diseases due to their inhibitory effects on specific enzymes related to these conditions .
3. Research Applications
In biological research, it serves as an intermediate for synthesizing more complex molecules and studying protein interactions. Its unique structure allows it to be a versatile building block in organic synthesis.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the compound's ability to inhibit KYN-3-OHase effectively, suggesting its potential for therapeutic use against neurodegenerative diseases .
- Another investigation assessed its effects on cell viability in HepG2 cells, indicating dose-dependent toxicity but also identifying it as a candidate for further exploration in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for yield?
- Methodology :
- Friedel-Crafts Acylation : React 2-chloro-4,5-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate. Subsequent hydrolysis yields the target compound. Optimize temperature (40–60°C) and solvent (dry dichloromethane) to minimize side reactions .
- Knoevenagel Condensation : Use 2-chloro-4,5-difluorobenzaldehyde with ethyl acetoacetate under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation. Control pH (~8–9) and reaction time (8–12 hrs) to improve yield .
- Optimization Parameters :
| Parameter | Friedel-Crafts Route | Knoevenagel Route |
|---|---|---|
| Yield | ~75–80% | ~65–70% |
| Catalyst | AlCl₃ | Piperidine |
| Key Limitation | Requires anhydrous conditions | Sensitive to pH fluctuations |
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
- NMR Spectroscopy : Confirm structure via ¹H NMR (δ ~12.5 ppm for carboxylic acid proton, δ ~7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ ~175 ppm for ketone carbonyl) .
- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₇ClF₂O₃) with exact mass matching (<2 ppm error) .
Advanced Research Questions
Q. How do electronic effects of chlorine and fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?
- Mechanistic Insight :
- Fluorine’s strong electron-withdrawing effect (-I) activates the phenyl ring for NAS at positions ortho/para to substituents. Chlorine’s weaker -I but stronger +M effect creates regioselectivity challenges.
- Experimental Validation : Perform kinetic studies using model reactions (e.g., methoxylation). Monitor intermediates via LC-MS to identify preferred substitution sites .
Q. How can contradictory reports on biological activity (e.g., COX inhibition vs. antimicrobial effects) be resolved?
- Hypothesis Testing :
- Enzyme Assays : Test COX-1/COX-2 inhibition in vitro (IC₅₀ determination) using purified enzymes and compare with NSAID controls (e.g., Fenbufen) .
- Antimicrobial Screening : Conduct MIC assays against Gram-positive/negative bacteria. Correlate results with logP values to assess membrane permeability .
Q. What strategies improve stability during storage and in vivo studies?
- Degradation Pathways :
- Hydrolysis of the ketone group under acidic/basic conditions.
- Photodegradation due to UV-sensitive fluorinated aryl groups.
- Stabilization Methods :
- Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
- Encapsulation in PEGylated liposomes to enhance in vivo half-life .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly across literature reports?
- Key Factors :
- Catalyst Purity : Impurities in AlCl₃ (e.g., moisture) reduce Friedel-Crafts efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) in Knoevenagel routes improve solubility but may promote side reactions .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
